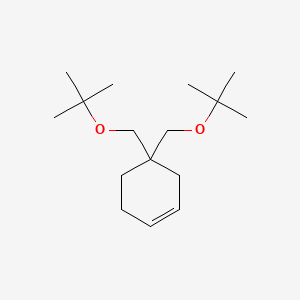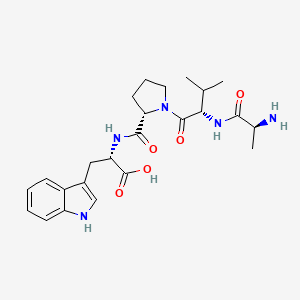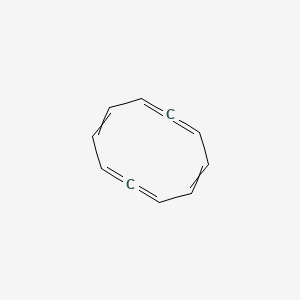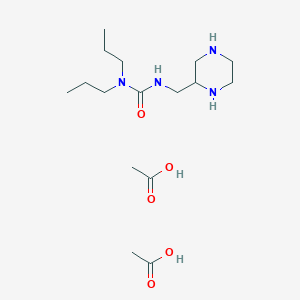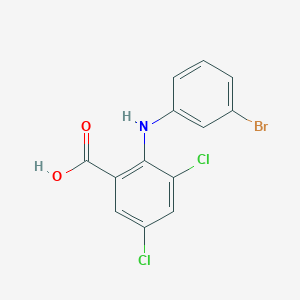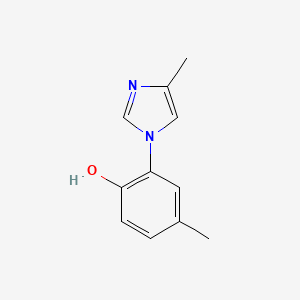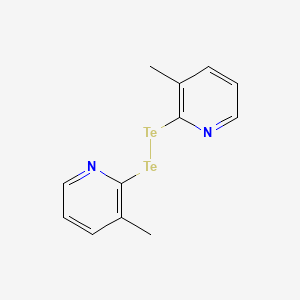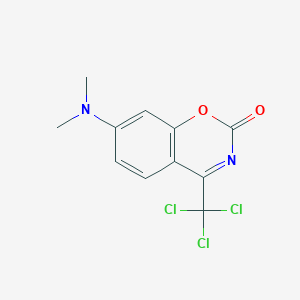![molecular formula C12H24O4 B14232205 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol CAS No. 512782-70-6](/img/structure/B14232205.png)
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is a chemical compound with a complex structure characterized by multiple propoxy groups and an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol typically involves the reaction of allyl alcohol with propylene oxide in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the propylene oxide reacts with the hydroxyl groups of the allyl alcohol to form the desired product. The reaction conditions often include moderate temperatures and the use of a base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, surfactants, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-yn-1-ol: This compound has a similar structure but with a phenyl group instead of the allyloxy group.
(Propargyloxy)trimethylsilane: This compound contains a propargyloxy group and is used in similar synthetic applications.
Uniqueness
3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol is unique due to its multiple propoxy groups and the presence of an allyloxy group, which confer specific reactivity and properties. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
512782-70-6 |
|---|---|
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-[3-(3-prop-2-enoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C12H24O4/c1-2-7-14-9-4-11-16-12-5-10-15-8-3-6-13/h2,13H,1,3-12H2 |
InChI-Schlüssel |
HPVAWLGVGYAKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCCOCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


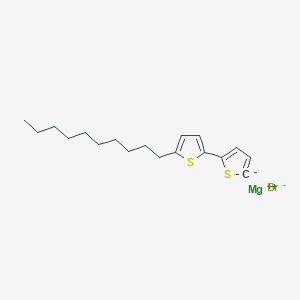
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
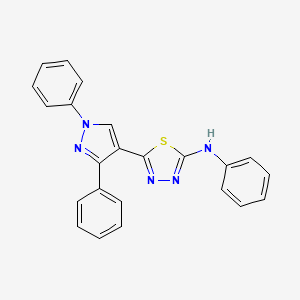
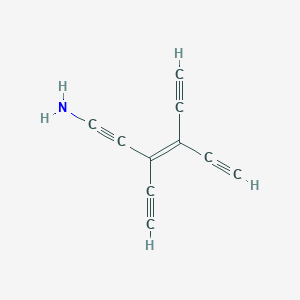
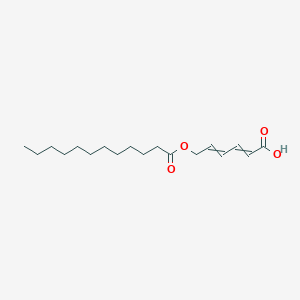
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
